2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives is achieved through reactions with chlorotrimethylsilane and methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds and benzoxazasiloles . Another synthesis route involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives to produce N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives with notable antioxidant activity . Additionally, the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine yields pyrimidopyrimidine derivatives through a novel reaction pathway involving several key intermediates .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray single-crystal analysis. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using these methods, providing detailed insights into the molecular conformation and electronic environment . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and confirmed by spectroscopic techniques and crystallography, revealing intermolecular hydrogen bonds and intramolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are diverse and can lead to various products depending on the reactants and conditions. For instance, the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes results in the formation of silaheterocycles that exist in equilibrium with cyclic benzodioxazasilepines . The reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine involves the elimination of methanol, cyclization, and replacement reactions to produce pyrimidopyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of substituents such as halogens or methoxy groups can significantly influence the compound's reactivity, solubility, and potential biological activity. For example, the antioxidant activity of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was found to be considerable, with some compounds showing remarkable activity at low concentrations due to the presence of halogens on the phenyl ring . The solubility and stability of these compounds can also be affected by their ability to form hydrogen bonds and their susceptibility to hydrolysis .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Axially Silicon Phthalocyanine

- Summary of the Application : Axially bis-substituted silicon phthalocyanine was synthesized from the reaction of 2-(3,4-dimethoxy phenyl) ethanol and SiPcCl2 . This compound is part of the group of macrocyclic compounds and is used as a photosensitizing agent for gas sensors, electrochromic, pigments, solar cells, liquid crystals, nonlinear optics, catalyst, enzyme inhibition, antioxidant, antimicrobial, antifungal, and photodynamic therapy .

- Methods of Application or Experimental Procedures : The structure of the compound was justified by FT-IR, 1H NMR, 13C NMR, UV-Vis, and mass spectra . The conglomeration action of the phthalocyanine compound was determined by UV-visible spectra at different concentrations and in different solvents .

- Results or Outcomes : Some parameters of this axial silicon phthalocyanine compound were investigated by computational chemistry. Structural optimization of axial silicon phthalocyanine substituted with compound, HOMO-LUMO energies and MEP maps was performed by density functional theory (DFT) studies .

Application 2: Synthesis of 2,4-Diarylquinoline Derivative

- Summary of the Application : A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol . These types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

- Methods of Application or Experimental Procedures : The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .

- Results or Outcomes : The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the Molinspiration Cheminformatics software .

Application 3: Synthesis of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine

- Summary of the Application : 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is a compound used in the synthesis of various organic compounds . It is also known as 3,4-Dimethoxy-N-methylphenethylamine .

- Methods of Application or Experimental Procedures : The compound is synthesized from 2-(3,4-dimethoxy phenyl) ethanol . The structure of the compound is justified by FT-IR, 1H NMR, 13C NMR, UV-Vis, and mass spectra .

- Results or Outcomes : The compound is characterized by its light yellow to orange clear liquid appearance, and it has a boiling point of 100 °C/0.1 mmHg .

Application 4: Synthesis of 3,4-Dimethoxyphenethylamine

- Summary of the Application : 3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

- Methods of Application or Experimental Procedures : DMPEA is synthesized in a multi-step sequence starting from vanillin . A much shorter synthesis is given by Shulgin and Shulgin .

- Results or Outcomes : DMPEA has some activity as a monoamine oxidase inhibitor . It occurs naturally along with mescaline in various species of cacti such as San Pedro and Peruvian Torch .

Application 5: Synthesis of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine

- Summary of the Application : 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is a compound used in the synthesis of various organic compounds . It is also known as 3,4-Dimethoxy-N-methylphenethylamine .

- Methods of Application or Experimental Procedures : The compound is synthesized from 2-(3,4-dimethoxy phenyl) ethanol . The structure of the compound is justified by FT-IR, 1H NMR, 13C NMR, UV-Vis, and mass spectra .

- Results or Outcomes : The compound is characterized by its light yellow to orange clear liquid appearance, and it has a boiling point of 100 °C/0.1 mmHg .

Application 6: Synthesis of Axially Silicon Phthalocyanine

- Summary of the Application : Axially bis-substituted silicon phthalocyanine was synthesized from the reaction of 2-(3,4-dimethoxy phenyl) ethanol and SiPcCl2 . This compound is part of the group of macrocyclic compounds and is used as a photosensitizing agent for gas sensors, electrochromic, pigments, solar cells, liquid crystals, nonlinear optics, catalyst, enzyme inhibition, antioxidant, antimicrobial, antifungal, and photodynamic therapy .

- Methods of Application or Experimental Procedures : The structure of the compound was justified by FT-IR, 1H NMR, 13C NMR, UV-Vis, and mass spectra . The conglomeration action of the phthalocyanine compound was determined by UV-visible spectra at different concentrations and in different solvents .

- Results or Outcomes : Some parameters of this axial silicon phthalocyanine compound were investigated by computational chemistry. Structural optimization of axial silicon phthalocyanine substituted with compound, HOMO-LUMO energies and MEP maps was performed by density functional theory (DFT) studies .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFPRBYVVFXVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C/C(=N/O)/N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962356 | |

| Record name | (3,4-Dimethoxyphenyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine | |

CAS RN |

42191-48-0 | |

| Record name | N-Hydroxy-3,4-dimethoxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42191-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

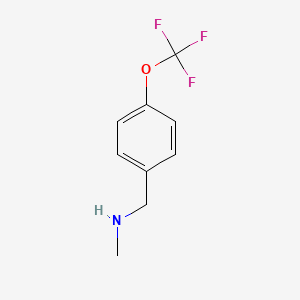

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)